An In-depth Technical Guide to 4-bromo-N-(4-methylbenzyl)benzamide (CAS 346696-13-7)
An In-depth Technical Guide to 4-bromo-N-(4-methylbenzyl)benzamide (CAS 346696-13-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-bromo-N-(4-methylbenzyl)benzamide, a compound of interest in medicinal chemistry and materials science. Drawing upon available data and established chemical principles, this document details its physicochemical properties, synthesis, and spectroscopic characterization.
Introduction
4-bromo-N-(4-methylbenzyl)benzamide belongs to the N-benzylbenzamide class of compounds, a scaffold that has garnered significant attention in drug discovery for its potential therapeutic applications. The presence of a bromine atom on the benzoyl ring and a methyl group on the benzyl moiety can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable subject for further investigation.
Physicochemical Properties
While experimentally determined physical properties for 4-bromo-N-(4-methylbenzyl)benzamide are not extensively reported in the literature, a summary of its known and predicted properties is presented below.
| Property | Value | Source |
| CAS Number | 346696-13-7 | [1] |
| Molecular Formula | C₁₅H₁₄BrNO | [1] |
| Molecular Weight | 304.18 g/mol | [1] |
| Predicted Boiling Point | 329.8 ± 25.0 °C | [2] |
Synthesis of 4-bromo-N-(4-methylbenzyl)benzamide
The synthesis of 4-bromo-N-(4-methylbenzyl)benzamide can be achieved through several established methods for amide bond formation. A common and reliable approach involves the acylation of 4-methylbenzylamine with 4-bromobenzoyl chloride.
Experimental Protocol: Synthesis via Acylation
This protocol describes a standard laboratory procedure for the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide.
Materials:
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4-bromobenzoyl chloride
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4-methylbenzylamine
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Triethylamine (TEA) or other suitable base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
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Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred reaction mixture. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient system to yield the pure 4-bromo-N-(4-methylbenzyl)benzamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for 4-bromo-N-(4-methylbenzyl)benzamide, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amide proton, and the methyl protons.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | Doublet | 2H | Ar-H (protons ortho to C=O) |
| ~ 7.55 | Doublet | 2H | Ar-H (protons meta to C=O) |
| ~ 7.20 | Doublet | 2H | Ar-H (protons ortho to CH₂) |
| ~ 7.15 | Doublet | 2H | Ar-H (protons meta to CH₂) |
| ~ 6.1-6.4 | Broad Singlet | 1H | N-H |
| ~ 4.60 | Doublet | 2H | N-CH₂ |
| ~ 2.35 | Singlet | 3H | Ar-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166-168 | C=O (amide) |
| ~ 138 | Quaternary Ar-C (C-CH₃) |
| ~ 135 | Quaternary Ar-C (C-CH₂) |
| ~ 133 | Quaternary Ar-C (C-C=O) |
| ~ 132 | Ar-CH (meta to C=O) |
| ~ 129.5 | Ar-CH (meta to CH₂) |
| ~ 128.5 | Ar-CH (ortho to C=O) |
| ~ 128 | Ar-CH (ortho to CH₂) |
| ~ 126 | Quaternary Ar-C (C-Br) |
| ~ 44 | N-CH₂ |
| ~ 21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretching |
| ~ 3050 | Aromatic C-H stretching |
| ~ 2920 | Aliphatic C-H stretching |
| ~ 1640 | C=O stretching (Amide I) |
| ~ 1540 | N-H bending (Amide II) |
| ~ 1070 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Predicted MS (EI):
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Molecular Ion (M⁺): m/z 303/305 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Major Fragments:
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m/z 183/185 ([BrC₆H₄CO]⁺)
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m/z 106 ([CH₃C₆H₄CH₂]⁺)
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m/z 77 ([C₆H₅]⁺)
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Potential Applications
Given the biological activity of other N-benzylbenzamide derivatives, 4-bromo-N-(4-methylbenzyl)benzamide could be a candidate for screening in various therapeutic areas, including oncology and neurodegenerative diseases.[3] The bromo and methyl substituents offer sites for further chemical modification to explore structure-activity relationships.
Conclusion
This technical guide provides a foundational understanding of 4-bromo-N-(4-methylbenzyl)benzamide based on available data and chemical principles. While predicted spectroscopic data is provided, experimental verification is recommended for definitive structural confirmation. The synthesis protocol outlined offers a reliable method for obtaining this compound for further research and development.
References
- Supporting Information for a relevant article. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
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PubChem. 4-Bromo-N-methylbenzamide. [Link]
- Supporting Information for Chemical Communications. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
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NIST. Benzamide, N-(4-bromophenyl)-4-methyl-. [Link]
- Supporting Information for a Royal Society of Chemistry publication. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
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BMRB. bmse000668 Benzamide. [Link]
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NIST. Benzamide, 4-bromo-N-(1-naphthyl)-. [Link]
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PubChemLite. 4-bromo-n-methylbenzamide (C8H8BrNO). [Link]
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SpectraBase. 4-Bromo-N-methylbenzamide. [Link]
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PubChem. 4-Bromobenzamide. [Link]
- Supporting Information for a Royal Society of Chemistry publication. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
-
ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]
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SpectraBase. 4-[(4-Bromophenoxy)methyl]benzamide - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. N-(4-methylbenzyl)benzamide. [Link]
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NIST. Benzamide, 4-methyl-. [Link]
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ResearchGate. Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. [Link]
